5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound is a spirocyclic tetrone featuring a fused furo-pyrrole-indene scaffold. Its synthesis involves the acid-catalyzed cyclization of dihydroxyindenopyrrole precursors, as reported in methodologies for related 5H-spiro[furan-2,2'-indene]-1',3',5-triones . Key structural elements include:
- Spiro center: Connects the furo[3,4-c]pyrrole and indene moieties, conferring rigidity and stereochemical complexity.
- Substituents: A 2-methoxyphenyl group at position 5 and a 2-methylphenyl group at position 3, which influence electronic and steric properties.
Synthetic protocols typically employ concentrated sulfuric acid in acetic acid under mild heating (80°C for 3 hours), yielding moderate to high purity after silica gel chromatography . Characterization via NMR, IR, and MS confirms the spiro architecture and substituent positions .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO6/c1-15-9-3-4-10-16(15)23-21-22(27(33)29(26(21)32)19-13-7-8-14-20(19)34-2)28(35-23)24(30)17-11-5-6-12-18(17)25(28)31/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSFDLJBNIZNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=CC=C4OC)C5(O2)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify and create new derivatives with potential biological activities. Researchers utilize it to explore new synthetic pathways and develop novel compounds.
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
- Antioxidant Properties : The presence of aromatic rings and functional groups may contribute to its ability to scavenge free radicals.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential therapeutic applications in oncology.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and providing insights into metabolic pathways.
Medicinal Chemistry
This compound is being investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively:
- Targeted Drug Design : The spiro structure can enhance binding affinity to specific receptors or enzymes.
- Therapeutic Applications : Research focuses on its efficacy against various diseases, including cancer and neurodegenerative disorders.
Material Science
The unique properties of this compound make it suitable for developing advanced materials:
- Polymers and Coatings : Its chemical reactivity can be harnessed to create materials with specific properties, such as improved durability or thermal stability.
- Nanotechnology : The compound may be used in the fabrication of nanoscale devices or sensors due to its electronic properties.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified derivatives of the compound. |
| Study B | Antioxidant Properties | Showed that the compound effectively scavenges free radicals in biochemical assays. |
| Study C | Enzyme Interaction | Identified specific enzymes that are inhibited by the compound, providing insights into its mechanism of action. |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituent groups and spiro ring systems. Key examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) in the target compound enhance lipophilicity and may improve membrane permeability compared to chlorinated analogs .
Key Observations :
- The target compound’s synthesis is more environmentally benign compared to chlorinated analogs requiring POCl₃ .
Physicochemical Properties
Key Observations :
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this spiro compound, and how can intermediates be optimized for yield?
Methodological Answer:
The compound’s synthesis typically involves multi-component reactions (MCRs) or stepwise cyclization strategies. A common approach is the use of 1,3-dipolar cycloaddition between substituted pyrrole precursors and indene derivatives under catalytic conditions (e.g., Lewis acids like ZnCl₂ or Brønsted acids). For example, analogs in achieved 80% yields via regioselective triazolo-pyridine formation using DMSO-d6 as a solvent and microwave-assisted heating . To optimize intermediates:
- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers.
- Yield Enhancement: Introduce electron-donating groups (e.g., methoxy in ) to stabilize transition states during cyclization.
Basic Question: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Focus on distinguishing spiro-junction protons (δ ~3.5–4.5 ppm for dihydrofuran/pyrrole protons) and aromatic substituents (δ ~6.5–8.5 ppm). For example, used DMSO-d6 solvent to resolve NH protons at δ 8.12 ppm and methoxy groups at δ 3.84 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions). In , a molecular ion peak at m/z 391.90 matched the expected formula (C₂₂H₁₈ClN₃S) .
Advanced Question: How do crystallographic data reconcile discrepancies between experimental and computational structural models?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for validating computational predictions (e.g., DFT-optimized geometries). For example:
- In , SCXRD of a pyrrolo-pyrrole derivative confirmed bond lengths (mean σ(C–C) = 0.003 Å) and dihedral angles (R-factor = 0.049), resolving ambiguities in nitrogen hybridization .
- Data Contradiction Protocol: Compare torsional angles from SCXRD (e.g., β = 96.689° in ) with DFT-calculated values. Adjust force fields in computational models if deviations exceed 5% .
Advanced Question: What strategies mitigate challenges in stereochemical control during spiro-ring formation?
Methodological Answer:
- Chiral Catalysis: Use enantiopure catalysts (e.g., Evans’ oxazaborolidines) to enforce spiro-center stereochemistry. achieved >90% enantiomeric excess (ee) for a pyrrolo-pyrazole using (R)-BINOL-derived catalysts .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states. reported improved diastereoselectivity (dr 5:1) in spiro-indene synthesis using ethanol/water mixtures .
Basic Question: How should researchers handle solubility and stability issues during in vitro assays?
Methodological Answer:
- Solubility: Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS (pH 7.4). recommends sonication (30 min) for hydrophobic spiro compounds .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Analogs in showed <5% degradation under UV light when stored in amber vials .
Advanced Question: How can computational modeling predict biological activity or binding modes of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). For pyrrolo-pyrrole derivatives ( ), hydrophobic interactions with 4-chlorophenyl groups enhanced binding affinity (ΔG = −9.2 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability. In , fluoro-substituted analogs showed stable hydrogen bonds with His37 in neuraminidase .
Basic Question: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. classifies similar spiro compounds as non-GHS hazardous but recommends fume hood use for powder handling .
- Waste Disposal: Neutralize with 10% NaOH and incinerate organic waste.
Advanced Question: How can researchers address conflicting reactivity data in cross-coupling reactions involving this compound?
Methodological Answer:
- Mechanistic Analysis: Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates. demonstrated that electron-withdrawing groups (e.g., -NO₂) reduced Suzuki coupling yields by 40% .
- Catalyst Screening: Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination. In , fluorinated pyrrolidine derivatives achieved 75% yield with this catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
